molecular formula C9H14N2O B2896696 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde CAS No. 1247982-17-7

1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2896696
CAS No.: 1247982-17-7
M. Wt: 166.224
InChI Key: RMKZJMBZNZAFKE-UHFFFAOYSA-N
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Description

1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, isopropyl, and formyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound’s unique structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-isopropyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) under controlled conditions . The reaction typically proceeds at room temperature, yielding the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production scale .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with biological macromolecules .

Comparison with Similar Compounds

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde
  • 3-Isopropyl-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde

Uniqueness: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of ethyl and isopropyl groups on the pyrazole ring influences its steric and electronic characteristics, making it a valuable intermediate in the synthesis of specialized compounds .

Biological Activity

1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by a pyrazole ring with ethyl, isopropyl, and formyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The structure of this compound can be represented by the following molecular formula:

  • Molecular Formula: C₉H₁₄N₂O
  • IUPAC Name: 1-ethyl-3-propan-2-ylpyrazole-4-carbaldehyde
PropertyValue
Molecular Weight166.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StructurePyrazole ring with aldehyde

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-3-isopropylpyrazole with a formylating agent, such as the Vilsmeier-Haack reagent (DMF and POCl₃). This method allows for controlled conditions to yield high purity and yield of the compound.

Biological Activity

Research has indicated that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal applications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, which may lead to the formation of covalent bonds with biological macromolecules.

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyrazole compounds can exhibit antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Some research suggests that pyrazole derivatives can modulate inflammatory pathways, potentially reducing inflammation in animal models.
  • Anticancer Potential : Preliminary studies indicate that pyrazole-based compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyrazole derivatives, including this compound, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its efficacy in modulating inflammatory responses.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
This compoundEthyl and isopropyl substituentsAntimicrobial, anti-inflammatory
1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehydeMethyl instead of ethylLimited antimicrobial activity
3-Isopropyl-1H-pyrazole-4-carbaldehydeNo ethyl substituentModerate anti-inflammatory effects

Properties

IUPAC Name

1-ethyl-3-propan-2-ylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-11-5-8(6-12)9(10-11)7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKZJMBZNZAFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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